molecular formula C15H13NO3S2 B3682800 4-{[(5E)-4-Oxo-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate

4-{[(5E)-4-Oxo-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate

Cat. No.: B3682800
M. Wt: 319.4 g/mol
InChI Key: SRQOQCOZDMZTJJ-UKTHLTGXSA-N
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Description

4-{[(5E)-4-Oxo-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenyl acetate group, and a prop-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5E)-4-Oxo-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate typically involves multiple steps. One common approach is the condensation of a thiazolidine derivative with a phenyl acetate precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques, such as column chromatography, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-{[(5E)-4-Oxo-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: The phenyl acetate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiazolidine-2-thione derivatives.

Scientific Research Applications

4-{[(5E)-4-Oxo-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials, such as polymers with specific properties.

Mechanism of Action

The mechanism by which 4-{[(5E)-4-Oxo-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring and phenyl acetate group can interact with active sites on enzymes, potentially inhibiting their activity or altering their function. The prop-2-en-1-yl substituent may also play a role in binding to specific molecular targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(5E)-4-Oxo-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate is unique due to its combination of a thiazolidine ring and a phenyl acetate group, which is not commonly found in similar compounds

Properties

IUPAC Name

[4-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S2/c1-3-8-16-14(18)13(21-15(16)20)9-11-4-6-12(7-5-11)19-10(2)17/h3-7,9H,1,8H2,2H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQOQCOZDMZTJJ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(5E)-4-Oxo-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate
Reactant of Route 2
Reactant of Route 2
4-{[(5E)-4-Oxo-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate
Reactant of Route 3
4-{[(5E)-4-Oxo-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate
Reactant of Route 4
Reactant of Route 4
4-{[(5E)-4-Oxo-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate
Reactant of Route 5
Reactant of Route 5
4-{[(5E)-4-Oxo-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate
Reactant of Route 6
Reactant of Route 6
4-{[(5E)-4-Oxo-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate

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